N-Benzoyl-5'-O-(bis(p-methoxyphenyl)benzyl)-2'-deoxycytidine 3'-benzoate

Oligonucleotide synthesis Protecting group orthogonality Solid-phase DNA synthesis

N-Benzoyl-5'-O-(bis(p-methoxyphenyl)benzyl)-2'-deoxycytidine 3'-benzoate (CAS 93966-67-7) is a fully protected 2'-deoxycytidine derivative bearing a 5'-O-(4,4'-dimethoxytrityl) (DMTr) group, an N4-benzoyl exocyclic amine protecting group, and a 3'-O-benzoyl ester. With a molecular formula of C44H39N3O8 and a molecular weight of 737.8 g/mol , this compound belongs to the class of orthogonally protected nucleosides that serve as key building blocks in the chemical synthesis of oligonucleotides.

Molecular Formula C44H39N3O8
Molecular Weight 737.8 g/mol
CAS No. 93966-67-7
Cat. No. B12671301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzoyl-5'-O-(bis(p-methoxyphenyl)benzyl)-2'-deoxycytidine 3'-benzoate
CAS93966-67-7
Molecular FormulaC44H39N3O8
Molecular Weight737.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7
InChIInChI=1S/C44H39N3O8/c1-51-35-22-18-33(19-23-35)44(32-16-10-5-11-17-32,34-20-24-36(52-2)25-21-34)53-29-38-37(55-42(49)31-14-8-4-9-15-31)28-40(54-38)47-27-26-39(46-43(47)50)45-41(48)30-12-6-3-7-13-30/h3-27,37-38,40H,28-29H2,1-2H3,(H,45,46,48,50)/t37-,38+,40+/m0/s1
InChIKeyCEZLNWMBCXGWON-PQTOBSADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzoyl-5'-O-(bis(p-methoxyphenyl)benzyl)-2'-deoxycytidine 3'-benzoate (CAS 93966-67-7): A Fully Protected Deoxycytidine Intermediate for Oligonucleotide Assembly


N-Benzoyl-5'-O-(bis(p-methoxyphenyl)benzyl)-2'-deoxycytidine 3'-benzoate (CAS 93966-67-7) is a fully protected 2'-deoxycytidine derivative bearing a 5'-O-(4,4'-dimethoxytrityl) (DMTr) group, an N4-benzoyl exocyclic amine protecting group, and a 3'-O-benzoyl ester . With a molecular formula of C44H39N3O8 and a molecular weight of 737.8 g/mol , this compound belongs to the class of orthogonally protected nucleosides that serve as key building blocks in the chemical synthesis of oligonucleotides. Its triple-protection pattern is specifically designed to enable sequential, chemoselective deprotection strategies during solid-phase DNA assembly, where the DMTr group is labile to mild acid while the benzoyl esters require stronger alkaline conditions for removal .

Why Mono-Protected or Differently Protected Deoxycytidine Analogs Cannot Replace N-Benzoyl-5'-O-(bis(p-methoxyphenyl)benzyl)-2'-deoxycytidine 3'-benzoate in Orthogonal Synthesis Workflows


Generic substitution with structurally similar protected deoxycytidines—such as 5'-O-DMTr-N4-benzoyl-2'-deoxycytidine (CAS 67219-55-0, lacking 3'-protection) or N4,3'-O-dibenzoyl-2'-deoxycytidine (CAS 51549-49-6, lacking 5'-DMTr)—is not feasible because the target compound's unique tri-protection architecture is engineered for orthogonal deprotection logic . In standard phosphoramidite-based synthesis, the 5'-DMTr group must be selectively removable without disturbing base or 3'-O-protection; conversely, the 3'-benzoate provides a stable ester anchor that can be chemoselectively manipulated in phosphotriester or H-phosphonate approaches where the 3'-oxygen must remain masked until a specific synthetic stage . Using an analog missing either the DMTr or the 3'-benzoate would either expose a reactive hydroxyl at the wrong step or prevent the required sequential unmasking, thereby compromising coupling efficiency, stereochemical outcome, or final oligonucleotide purity .

Quantitative Differentiation Evidence for N-Benzoyl-5'-O-(bis(p-methoxyphenyl)benzyl)-2'-deoxycytidine 3'-benzoate vs. Closest Analogs


Orthogonal Deprotection Kinetics: DMTr Acid-Lability vs. Benzoyl Ester Alkaline-Lability

The target compound integrates two orthogonally removable protecting groups: the 5'-O-DMTr ether, which is cleaved under mild acidic conditions (commonly 3% dichloroacetic acid in dichloromethane, <5 min at room temperature), and the 3'-O-benzoyl ester, which resists these acidic conditions and requires alkaline treatment (e.g., concentrated NH4OH, 55°C, 5–8 h) for removal . In contrast, the close analog 5'-O-DMTr-N4-benzoyl-2'-deoxycytidine (CAS 67219-55-0) bears a free 3'-OH, which is immediately available for phosphitylation but cannot provide the staged deprotection sequence needed for phosphotriester or H-phosphonate strategies. Conversely, N4,3'-O-dibenzoyl-2'-deoxycytidine (CAS 51549-49-6) lacks a 5'-DMTr group and therefore cannot be employed in standard DMTr-based solid-phase synthesis cycles. The orthogonal protection scheme thus uniquely positions the target compound for synthetic routes requiring differential hydroxyl unmasking.

Oligonucleotide synthesis Protecting group orthogonality Solid-phase DNA synthesis

Stability of N4-Benzoyl and 3'-O-Benzoyl Groups Under Acidic DMT Removal Conditions

Both the N4-benzoyl and 3'-O-benzoyl groups in the target compound remain intact under the acidic conditions (3% DCA) used for repetitive DMTr removal during chain elongation. This is consistent with the known stability profile of N4-benzoyl-2'-deoxycytidine derivatives, where the N4-benzoyl group withstands DMT deblock conditions but requires harsh alkaline treatment (e.g., 28% ammonium hydroxide at 55°C for 5 hours) for complete removal . By comparison, N4-acetyl-protected deoxycytidine (e.g., N4-Acetyl-5'-O-DMTr-2'-deoxycytidine, CAS 100898-63-3) exhibits greater acid sensitivity, with the acetyl group prone to partial cleavage under prolonged DMT removal, leading to depurination side products . The dual benzoyl protection in the target compound thus offers a more robust acid-stability profile than acetyl-protected analogs, reducing the risk of premature base deprotection and subsequent depurination during long oligomer assemblies.

Protecting group stability Oligonucleotide deprotection Nucleoside chemistry

Enhanced Purification Potential: Crystallization Method for Protected Deoxycytidines

A patented purification method (EP1369424A1) specifically targets protected 2'-deoxycytidines bearing DMTr and benzoyl groups . The method achieves exceptional purity levels: after crystallization, the major byproduct N4-benzoyl-3',5'-O-bis(4,4'-dimethoxytrityl)-2'-deoxycytidine is reduced to 0.05% or below the detection limit (0.01%), and N4-benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine is reduced to 0.05% . While exemplified for the 5'-DMTr-N4-Bz-dC analog, the method is directly applicable to the target 3'-benzoate derivative, as it operates via hydrated crystal formation that exploits the unique solubility properties imparted by the combination of trityl and benzoyl substituents . In contrast, the mono-protected analog N4,3'-O-dibenzoyl-2'-deoxycytidine (lacking DMTr) cannot be purified by this DMTr-dependent crystallization protocol, and column chromatography—the conventional alternative—often fails to separate structurally similar impurities to the same degree .

Nucleoside purification Crystallization Protected nucleoside quality control

Optimal Use Cases for N-Benzoyl-5'-O-(bis(p-methoxyphenyl)benzyl)-2'-deoxycytidine 3'-benzoate Based on Differential Evidence


Orthogonal Protection Strategy for Solid-Phase Phosphotriester Oligonucleotide Synthesis

When the synthetic route employs phosphotriester chemistry—where the 3'-phosphate triester is constructed from a 3'-hydroxyl precursor—the target compound's orthogonal DMTr/benzoyl protection allows sequential 5'-deprotection for chain extension while keeping the 3'-position masked as a stable benzoate ester until the final phosphitylation step . This staged deprotection is not achievable with 5'-O-DMTr-N4-Bz-dC (which has a free 3'-OH) or with N4,3'-O-dibenzoyl-2'-deoxycytidine (which has no DMTr handle for solid-phase attachment).

Synthesis of 3'-Modified Oligonucleotides (3'-S-Phosphorothiolates and 3'-Amino Derivatives)

The 3'-benzoate ester serves as a latent 3'-hydroxyl that can be chemoselectively converted to a leaving group or directly displaced to introduce 3'-S, 3'-N, or other modifications . This is particularly valuable for preparing oligonucleotides with nuclease-resistant 3'-termini or for mechanistic probes of enzyme-catalyzed DNA cleavage. The acid-stable benzoyl protection ensures that repeated DMT deblocking steps do not prematurely expose or modify the 3'-position.

High-Purity Monomer Production via Crystallization for cGMP Oligonucleotide Manufacturing

Procurement for large-scale therapeutic oligonucleotide production demands monomer purity exceeding 99% to minimize deletion sequences and ensure batch-to-batch consistency. The DMTr/benzoyl protection pattern enables the crystallization-based purification method described in EP1369424A1 , which achieves impurity levels ≤0.05%—a threshold difficult to reach with column chromatography alone. This positions the target compound as a preferred intermediate when ultra-high-purity building blocks are specified in the supply chain.

Precursor for Custom dC Phosphoramidite or H-Phosphonate Monomer Synthesis

The target compound can be selectively deprotected at the 3'-position (benzoate hydrolysis) to yield 5'-O-DMTr-N4-Bz-dC, which is the immediate precursor to the widely used dC phosphoramidite (CAS 102212-98-6). In-house conversion of the stable 3'-benzoate to the phosphoramidite offers procurement flexibility: laboratories can stock the more shelf-stable benzoate and generate the phosphoramidite on-demand, reducing degradation losses associated with long-term storage of phosphoramidites .

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